Lometraline hydrochloride
Overview
Description
Lometraline hydrochloride is a compound that belongs to the class of aminotetralin derivatives. It was originally developed and patented by Pfizer as an antipsychotic, tranquilizer, and antiparkinsonian agent . it was later studied for its potential as an antidepressant and anxiolytic agent . Despite these efforts, clinical studies revealed no significant psychoactivity at the doses used, leading to the suspension of further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lometraline hydrochloride can be synthesized through a series of chemical reactions. The precursor ketone undergoes a Mannich reaction with pyrrolidine to yield the desired compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as pyrrolidine .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Lometraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Lometraline hydrochloride has been explored for various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other aminotetralin derivatives.
Biology: The compound has been studied for its potential effects on neurotransmitter systems.
Mechanism of Action
Lometraline hydrochloride is structurally related to other aminotetralin derivatives, such as tametraline and sertraline. Here is a comparison:
Tametraline: A potent inhibitor of dopamine and norepinephrine reuptake, leading to its development into sertraline.
Sertraline: A widely used selective serotonin reuptake inhibitor (SSRI) known for its antidepressant properties.
Uniqueness: this compound’s uniqueness lies in its structural modification from tricyclic neuroleptics, which initially aimed to create a compound with antipsychotic and tranquilizing properties . its lack of significant psychoactivity at therapeutic doses differentiates it from its more successful derivatives like sertraline .
Comparison with Similar Compounds
- Tametraline
- Sertraline
- Other aminotetralin derivatives
Properties
CAS No. |
34552-78-8 |
---|---|
Molecular Formula |
C13H19Cl2NO |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H |
InChI Key |
XYTNPORBXPAQMP-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl |
Canonical SMILES |
CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
39951-65-0 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP 14.368 CP 14368 lometraline lometraline hydrochloride lometraline hydrochloride, (+-)-isomer lometraline hydrochloride, (R)-isomer lometraline hydrochloride, (S)-isomer lometraline, (+-)-isomer lometraline, (R)-isomer lometraline, (S)-isomer N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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